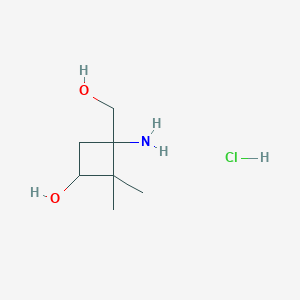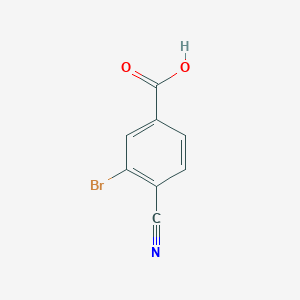
3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Modular Synthon for Medicinal Chemistry
The hydrochloride salt of α-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon. This compound serves as a convenient access point to cyclobutanone-containing lead inhibitors of hydrolase enzymes, such as serine proteases and metalloproteases. Its application is demonstrated through the conversion to amide and sulfonamide-functionalized derivatives, which are key intermediates in drug discovery processes (Thahani S Habeeb Mohammad et al., 2020).
Crystallography and Molecular Structure
Studies involving the structural determination of related cyclobutane derivatives provide insights into the crystallography of such compounds. For instance, the crystal structure of methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate was determined, showcasing the intricate details of intermolecular hydrogen bonding and stereochemistry of the cyclobutane ring (F. Z. Makaev et al., 2006).
Polymorphism in Pharmaceutical Compounds
Polymorphism, the occurrence of different crystal forms, is crucial in pharmaceuticals, affecting drug efficacy and stability. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a pharmaceutical compound, used spectroscopic and diffractometric techniques to characterize its polymorphic forms. This research underscores the importance of understanding polymorphism in the development of pharmaceuticals (F. Vogt et al., 2013).
Synthesis of Cyclobutane Derivatives
Research on the synthesis and crystal structure of cyclobutane derivatives, such as 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea, further demonstrates the application of cyclobutane chemistry in the development of novel compounds with potential biological activity. These studies highlight the flexibility and utility of cyclobutane derivatives in synthetic chemistry (Yq Yin et al., 2012).
Enantioselective Synthesis
Enantioselective synthesis of cyclobutane derivatives, such as (1R, 2R, 3S)-1-amino-2,3-bishydroxymethylcyclobutane derivatives, plays a critical role in the production of carbocyclic nucleosides, showcasing the compound's relevance in creating enantiomerically pure substances for therapeutic purposes (Takao Izawa et al., 1992).
Properties
IUPAC Name |
3-amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)5(10)3-7(6,8)4-9;/h5,9-10H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXAJYCINSWMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(CO)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413866-56-3 |
Source


|
| Record name | 3-amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)
![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)



![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)



![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)



![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)
